molecular formula C8H14N2S B14341758 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- CAS No. 93530-04-2

1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-

Cat. No.: B14341758
CAS No.: 93530-04-2
M. Wt: 170.28 g/mol
InChI Key: IYXRGRHLTSUILE-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the first position and a 3-(methylthio)propyl group at the second position

Preparation Methods

The synthesis of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- can be achieved through several routes:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as halides or amines replace the methylthio group, forming new derivatives.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

  • Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

93530-04-2

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1-methyl-2-(3-methylsulfanylpropyl)imidazole

InChI

InChI=1S/C8H14N2S/c1-10-6-5-9-8(10)4-3-7-11-2/h5-6H,3-4,7H2,1-2H3

InChI Key

IYXRGRHLTSUILE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCCSC

Origin of Product

United States

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